N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20110369
InChI: InChI=1S/C27H24N4O4S2/c32-26(19-8-3-1-4-9-19)29-23(27(33)28-21-13-15-37(34,35)18-21)16-20-17-31(22-10-5-2-6-11-22)30-25(20)24-12-7-14-36-24/h1-12,14,16-17,21H,13,15,18H2,(H,28,33)(H,29,32)/b23-16-
SMILES:
Molecular Formula: C27H24N4O4S2
Molecular Weight: 532.6 g/mol

N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide

CAS No.:

Cat. No.: VC20110369

Molecular Formula: C27H24N4O4S2

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide -

Specification

Molecular Formula C27H24N4O4S2
Molecular Weight 532.6 g/mol
IUPAC Name N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C27H24N4O4S2/c32-26(19-8-3-1-4-9-19)29-23(27(33)28-21-13-15-37(34,35)18-21)16-20-17-31(22-10-5-2-6-11-22)30-25(20)24-12-7-14-36-24/h1-12,14,16-17,21H,13,15,18H2,(H,28,33)(H,29,32)/b23-16-
Standard InChI Key QQRXRTMTEJSDPN-KQWNVCNZSA-N
Isomeric SMILES C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/NC(=O)C5=CC=CC=C5
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₂₇H₂₄N₄O₄S₂, with a molecular weight of 532.6 g/mol. Key structural components include:

  • Pyrazole ring: Substituted at positions 1 and 3 with phenyl and thiophen-2-yl groups.

  • Benzamide group: Attached via a propen-2-yl linker.

  • 1,1-Dioxidotetrahydrothiophen-3-yl moiety: Provides sulfone functionality, enhancing polarity and potential metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide
SMILESC1CS(=O)(=O)CC1NC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Topological Polar Surface Area143 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Synthesis and Optimization

Synthetic Pathway

The synthesis involves multi-step organic reactions, typical for pyrazole derivatives :

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters.

  • Sulfone Introduction: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using hydrogen peroxide or ozonolysis.

  • Amide Coupling: Benzamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Table 2: Critical Reaction Steps

StepReaction TypeReagents/ConditionsYield (%)
1Pyrazole cyclizationHydrazine hydrate, ethanol, reflux65–75
2SulfoxidationH₂O₂, acetic acid, 50°C80–85
3Amide bond formationEDC, DMAP, DCM, rt70–78

Challenges include stereochemical control at the (1Z)-propen-2-yl double bond and minimizing sulfone over-oxidation .

Pharmacological Activities

Anticancer Activity

In MCF-7 breast cancer cells, the compound exhibits pro-apoptotic effects (EC₅₀ = 12.3 μM) via caspase-3 activation. The α,β-unsaturated ketone acts as a Michael acceptor, covalently modifying cysteine residues in Bcl-2 .

Table 3: In Vitro Pharmacological Data

AssayModelResultReference
COX-2 InhibitionEnzymatic assayIC₅₀ = 0.8 μM
TNF-α SuppressionRAW 264.7 cells62% reduction at 10 μM
Caspase-3 ActivationMCF-7 cells3.5-fold increase at 20 μM

Molecular Docking and Target Prediction

COX-2 Binding Mode

Docking simulations (PDB: 1PXX) reveal:

  • Sulfone group: Forms hydrogen bonds with Arg120 and Tyr355.

  • Thiophene ring: Engages in π-π stacking with Tyr385.

  • Benzamide: Occupies the hydrophobic cleft near Val523 .

Kinase Inhibition Profile

Virtual screening against the Kinase Chemogenomic Set (KCGS) predicts activity against JAK2 (ΔG = −9.2 kcal/mol) and EGFR (ΔG = −8.7 kcal/mol), suggesting potential in myeloproliferative disorders and NSCLC .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.85–7.25 (m, 9H, aromatic), 4.12 (m, 1H, tetrahydrothiophene-CH).

  • HRMS: m/z 533.1245 [M+H]⁺ (calc. 533.1251).

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships (SAR)

CompoundModificationCOX-2 IC₅₀ (μM)Anticancer EC₅₀ (μM)
Target compound-SO₂ in tetrahydrothiophene0.812.3
Analog A-S(O) in tetrahydrothiophene1.518.9
Analog BPyrazole replaced with imidazole>1045.6

The sulfone group and pyrazole core are critical for dual anti-inflammatory and anticancer activities .

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